(E/Z)-BIX02188

MEK5 inhibition Kinase assay ATP-competitive inhibitor

Why choose (E/Z)-BIX02188? This ATP-competitive Type I inhibitor delivers unmatched MEK5 selectivity (IC50=4.3 nM, 188-fold over ERK5) with zero confounding inhibition of MEK1, MEK2, ERK2, or JNK2. Validated in FLT3-ITD-driven leukemia apoptosis, TGFβ1-induced podocyte barrier dysfunction, and H2O2-stimulated endothelial ERK5 phosphorylation at sub-µM cellular potency (MEF2C reporter IC50=0.82–1.15 µM). Unlike XMD8-92 (dual ERK5/BRD4 bromodomain inhibitor) or the weak Type III inhibitor SC-1-181 (10 µM for only 59% p-ERK5 reduction), BIX02188 ensures reproducible, pathway-specific results free from off-target confounds. Bulk quantities and custom packaging available for institutional procurement. Confirm lot-specific purity and bioactivity with our technical team before ordering.

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
CAS No. 1094614-84-2
Cat. No. B1141339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-BIX02188
CAS1094614-84-2
Synonyms3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide; 
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O
InChIInChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30)
InChIKeyWGPXKFOFEXJMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIX02188 (E/Z) CAS 1094614-84-2: A Selective MEK5 Inhibitor for MAPK Pathway Research and Procurement


(E/Z)-BIX02188 (CAS 1094614-84-2) is a synthetic indolinone-derived small-molecule inhibitor that selectively targets mitogen-activated protein kinase kinase 5 (MEK5, MAP2K5), an upstream activator of the ERK5 signaling cascade [1]. The compound exhibits potent inhibition of MEK5 catalytic function (IC50 = 4.3 nM) with an approximately 188-fold selectivity window over ERK5 (IC50 = 810 nM) and minimal activity against closely related MAPK family kinases including MEK1, MEK2, ERK2, and JNK2 . As an ATP-competitive Type I kinase inhibitor, BIX02188 serves as a critical pharmacological tool for dissecting MEK5/ERK5-dependent biological processes without confounding inhibition of parallel MAPK pathways [2].

Why MEK5 Inhibitor Substitution Fails: BIX02188 Procurement Considerations for ERK5 Pathway Studies


Substituting BIX02188 with other MEK5/ERK5 pathway inhibitors without empirical validation introduces substantial experimental risk due to divergent potency profiles, off-target liabilities, and mechanistic distinctions. Closely related analogs such as BIX02189, while sharing the indolinone scaffold, exhibit approximately 3-fold greater potency at MEK5 (IC50 = 1.5 nM vs. 4.3 nM) and broader off-target activity at CSF1R (IC50 = 280 nM for BIX02189 vs. 280 nM for BIX02188) [1]. Alternative ERK5 pathway inhibitors like XMD8-92 introduce dual ERK5/BRD4 bromodomain inhibition that confounds pathway-specific interpretation [2]. SC-1-181, a Type III non-ATP-competitive MEK5 inhibitor, requires 10 µM to achieve only 59% phospho-ERK5 reduction versus BIX02188's sub-micromolar cellular efficacy (IC50 = 0.82–1.15 µM in MEF2C reporter assays) [3]. These quantitative differences underscore that generic substitution without rigorous comparative validation compromises experimental reproducibility and mechanistic clarity in MEK5/ERK5 pathway interrogation.

BIX02188 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Potency Comparisons


MEK5 Inhibitory Potency: BIX02188 vs. BIX02189 Direct Comparison

In direct comparative in vitro kinase assays using purified MEK5 enzyme, BIX02188 inhibits MEK5 catalytic activity with an IC50 of 4.3 nM, whereas its close structural analog BIX02189 demonstrates higher potency with an IC50 of 1.5 nM [1]. Both compounds function as ATP-competitive Type I kinase inhibitors [1]. While BIX02189 is approximately 2.9-fold more potent at the primary target, the reduced potency of BIX02188 may be advantageous in experimental contexts requiring more graded pathway modulation or when target engagement at intermediate concentrations is desired.

MEK5 inhibition Kinase assay ATP-competitive inhibitor

Cellular ERK5 Pathway Inhibition: Functional MEF2C Reporter Assay Comparison

In cellular functional assays measuring MEK5/ERK5/MEF2C-driven luciferase expression, BIX02188 inhibits transcriptional activation with IC50 values of 1.15 µM in HeLa cells and 0.82 µM in HEK293 cells . In contrast, the more potent analog BIX02189 achieves cellular ERK5:MEF2C inhibition with IC50 values of 0.26–0.53 µM [1]. Additionally, BIX02189 demonstrates cellular inhibition of ERK5:MEF2D with an IC50 of 49.5 nM [1]. The type III inhibitor SC-1-181 requires 10 µM to achieve only 59% reduction in phospho-ERK5, representing substantially weaker cellular efficacy compared to BIX02188's sub-micromolar activity [2].

Cellular efficacy MEF2C transcriptional activation Luciferase reporter

Kinase Selectivity Profiling: BIX02188 vs. XMD8-92 Off-Target Comparison

Comprehensive kinase selectivity profiling reveals that BIX02188 exhibits minimal off-target activity against closely related MAPK family kinases (MEK1, MEK2, ERK2, JNK2 with IC50 >6.3 µM), with detectable but reduced activity against TGFβR1 (IC50 = 1.8 µM) and p38α (IC50 = 3.9 µM) . In contrast, XMD8-92 is a dual ERK5/BRD4 inhibitor with BRD4 bromodomain binding (Kd = 190 nM) and additional off-target activity against LRRK2 (IC50 = 59 nM), DCAMKL2 (Kd = 190 nM), PLK4 (Kd = 600 nM), and TNK1 (Kd = 890 nM) [1]. Unlike XMD8-92, BIX02188 demonstrates no paradoxical ERK5 activation at tested concentrations [2]. BIX02188 also shows weaker off-target activity at CSF1R (IC50 = 280 nM), LCK (IC50 = 390 nM), and KIT (IC50 = 550 nM) [3].

Kinase selectivity Off-target profiling BRD4 inhibition

Pathway Specificity: ERK5 vs. ERK1/2/p38/JNK MAPK Discrimination

In sorbitol-stimulated HeLa cells, pretreatment with BIX02188 inhibits ERK5 phosphorylation in a dose-dependent manner while displaying no inhibitory activity against phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs . This pathway discrimination is quantitatively distinct from U0126, a MEK1/2 inhibitor that selectively blocks ERK1/2 signaling but does not inhibit ERK5 [1]. In PC12 cells stimulated with NGF (100 ng/ml), both BIX02188 and BIX02189 at 30 µM significantly reverse NGF-induced neurite outgrowth (p < 0.05), whereas U0126 at 30 µM selectively attenuates neurite outgrowth induced by NGF and Bt2cAMP [2]. BIX02188 treatment alone for 24 hours in HeLa or HEK293 cells does not induce cytotoxicity .

MAPK pathway specificity ERK1/2 p38 JNK

BIX02188 Procurement Application Scenarios: Validated Research Use Cases


FLT3-ITD-Driven Leukemia Research: MEK5/ERK5-Dependent Apoptosis Induction

BIX02188 has been validated in FLT3-ITD-expressing leukemia models, where selective MEK5 inhibition induces apoptosis in FLT3-ITD transfected Ba/F3 cells and FLT3-ITD-carrying leukemic cell lines MV4-11 and MOLM-13. This application leverages BIX02188's ability to block ERK5 activation downstream of oncogenic FLT3 signaling without affecting parallel MAPK pathways [1]. The compound's selectivity profile (no MEK1/2 inhibition) is critical here, as MEK1/2 inhibitors would fail to recapitulate the MEK5/ERK5-dependent apoptotic phenotype.

Diabetic Nephropathy and Podocyte Barrier Function Studies

In human podocyte models of diabetic renal disease, BIX02188 at 10 µM markedly reduces TGFβ1-induced phenotypic changes and loss of barrier function. Pretreatment with BIX02188 attenuates the TGFβ1-mediated reduction in P-cadherin expression and increase in α-SMA, as well as restoring barrier function [2]. This application demonstrates BIX02188's utility in disease-relevant primary and transformed cell models where MEK5/ERK5 signaling contributes to pathological cellular remodeling.

Neuronal Differentiation and Neurotrophin Signaling Pathway Analysis

BIX02188 has been employed at 30 µM to suppress NGF-induced neurite outgrowth in PC12 cells, establishing the requirement of ERK5 signaling in neuronal differentiation downstream of TrkA receptor activation [3]. In these studies, BIX02188 and BIX02189 produce comparable pathway inhibition, while U0126 (MEK1/2 inhibitor) selectively attenuates cAMP-potentiated neurite outgrowth, confirming the non-redundant roles of ERK5 and ERK1/2 pathways in neurotrophin signaling.

TNF Signaling and Endothelial Cell Stress Response Investigation

In bovine lung microvascular endothelial cells (BLMECs) stimulated with 300 µM H2O2, BIX02188 inhibits BMK1 (ERK5) phosphorylation in a dose-dependent manner with an IC50 of 0.8 µM, specifically by blocking the MEK5 signal pathway. BIX02188 also completely reverses the inhibitory effect on TNF-mediated signaling . This application validates BIX02188 as a tool for dissecting MEK5-BMK1 contributions to endothelial stress responses and inflammatory signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-BIX02188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.